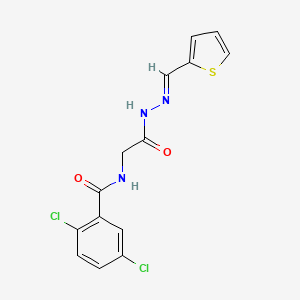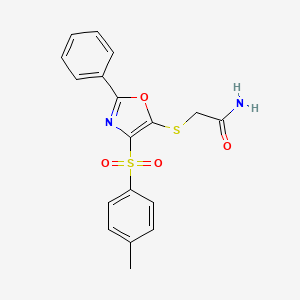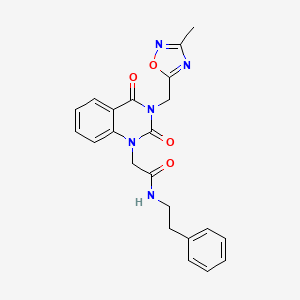
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related sulfonamide compounds involves the preparation of (4-piperidin-1-yl)-phenyl sulfonamides with variations in the substituents to modulate biological activity. For instance, the replacement of the dihydroxyl group with a hydroxyl-methyl sulfonamide and the introduction of a free carboxylic acid have been shown to yield potent agonists with selectivity for the human beta(3)-adrenergic receptor . N-alkyl substitution on the piperidin-phenylamine core has also been reported to increase potency and maintain selectivity . These synthetic strategies could be relevant for the synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, although specific details are not provided.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is critical for their interaction with biological targets. The presence of a piperidine ring and a sulfonamide group is a common feature in these molecules. The piperidine moiety often serves as a linker or a structural scaffold, while the sulfonamide group is crucial for biological activity. The specific molecular interactions and conformational preferences of these compounds would depend on the exact substituents and their positions on the core structure .
Chemical Reactions Analysis
The chemical reactivity of sulfonamide compounds can be influenced by the substituents attached to the piperidine and pyrazole rings. N-alkylation of the sulfonamide moiety has been explored as a strategy to design selective ligands for the 5-HT7 receptor or to achieve a multireceptor profile for the treatment of complex diseases . The reactivity of the furan-3-carbonyl group in the compound of interest could also play a role in its chemical behavior, although specific reactions are not discussed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic profile and therapeutic potential. The introduction of different substituents can significantly alter these properties. For example, the presence of a t-butyl group or a biphenyl moiety can affect the compound's ability to cross the blood-brain barrier and its overall bioavailability . The exact properties of this compound would need to be determined experimentally.
科学的研究の応用
Selective Receptor Ligand Design
5-HT7 Receptor Selectivity
The N-alkylation of sulfonamide moieties in arylsulfonamide derivatives of (aryloxy)ethyl piperidines can be a strategy for creating selective 5-HT7 receptor ligands. These compounds offer potential as multifunctional agents for treating complex diseases, with certain derivatives demonstrating potent and selective antagonism towards the 5-HT7 receptor, showing antidepressant-like and pro-cognitive properties in preclinical models (Canale et al., 2016).
Antimicrobial Activity
New Heterocycles for Antimicrobial Uses
Synthesis of heterocyclic compounds based on the sulfonamide group has shown antimicrobial activity. This includes the development of f, g-unsaturated ketones, semicarbazones, and various other derivatives, which upon evaluation demonstrated significant antimicrobial properties against a range of pathogens (El‐Emary et al., 2002).
Inhibition Studies
Carbonic Anhydrase Inhibition
Sulfonamides, including derivatives of the discussed compound, have been extensively studied for their inhibitory effects on carbonic anhydrase isoenzymes. These studies have implications for understanding the mechanism of action of sulfonamides and their potential application in treating conditions like glaucoma, epilepsy, and mountain sickness (Kucukoglu et al., 2016).
Chemical Synthesis and Characterization
Metal-Free Domino Reactions
The compound's derivatives have been utilized in metal-free domino reactions for the synthesis of sulfonylated furans, showcasing efficient strategies for preparing structurally diverse molecules. This research contributes to the development of novel synthetic methodologies in organic chemistry (Cui et al., 2018).
Corrosion Inhibition
Protection of Metals
Derivatives of the compound have been evaluated as inhibitors for corrosion, particularly for mild steel in acidic environments. These studies provide insights into the compound's potential application in industrial settings, offering protection against corrosion and extending the life of metal structures (Sappani & Karthikeyan, 2014).
特性
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S/c1-12-16(13(2)20(3)19-12)26(23,24)18-10-14-4-7-21(8-5-14)17(22)15-6-9-25-11-15/h6,9,11,14,18H,4-5,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMKHVJIDKNQIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B3010036.png)
![3-[2-(4-Chloro-3-fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B3010037.png)


![5-Benzyl-8-(4-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3010046.png)


![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3010050.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3010052.png)
![ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B3010053.png)


![6-(4-Ethylphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3010058.png)
